5-(Oxolan-3-yloxy)pyridin-3-amine
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(oxolan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-9(5-11-4-7)13-8-1-2-12-6-8/h3-5,8H,1-2,6,10H2 |
InChI Key |
SDAZUJVMIZJCME-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CN=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxolan-3-yloxy)pyridin-3-amine typically involves the reaction of 3-hydroxypyridine with oxirane (ethylene oxide) under basic conditions to form the oxolane ring. The resulting intermediate is then subjected to amination to introduce the amine group at the 5-position. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Oxolan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
5-(Oxolan-3-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Oxolan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amine group facilitate binding to these targets, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ether vs. Alkyl/Heterocyclic Groups
5-(Oxetan-3-yl)pyridin-2-amine
- Structure : Oxetane (4-membered ring) at pyridine-5, amine at pyridine-2.
- Properties : Smaller ring size (oxetane) increases ring strain but enhances metabolic stability compared to oxolane. Molecular formula: C₈H₁₀N₂O .
- Key Difference : Reduced steric bulk compared to oxolane may improve membrane permeability.
6-Methoxy-5-methylpyridin-3-amine
- Structure : Methoxy (electron-donating) and methyl (lipophilic) groups at pyridine-6 and -5, respectively.
- Properties : Methoxy group enhances solubility via polarity, while methyl increases lipophilicity (logP). Used in research for heterocyclic exploration .
5-(1,1-Difluoroethyl)pyridin-3-amine
Halogen-Substituted Derivatives
5-(3-Chlorophenyl)pyridin-3-amine
- Structure : Chlorophenyl group at pyridine-3.
- Safety data (GHS) highlight handling precautions due to halogenated aromatic systems .
4-Chloro-5-methoxypyridin-3-amine
Fused Heterocyclic Systems
5-(5-Methoxybenzo[d]thiazol-2-yl)pyridin-3-amine
- Structure : Benzothiazole fused to pyridine via a methoxy linker.
- Properties : Sulfur in benzothiazole enables π-π stacking and hydrogen bonding. Demonstrated activity as a DYRK1A inhibitor in Down syndrome models .
5-(3,4-Dimethoxyphenyl)pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine
Data Table: Comparative Analysis of Key Compounds
Biological Activity
5-(Oxolan-3-yloxy)pyridin-3-amine is a heterocyclic compound notable for its significant biological activity, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The chemical formula of this compound is C9H12N2O, with a molecular weight of 164.20 g/mol. The compound features a pyridine ring substituted with an oxolane group at the 5-position and an amine group at the 3-position. This unique structure enhances its binding affinity to various biological targets, making it a candidate for further investigation in medicinal chemistry .
Biological Activity
Enzyme Inhibition and Receptor Binding:
Research indicates that this compound acts as an enzyme inhibitor and receptor ligand. The oxolane group enhances its binding capabilities, while the amine group facilitates hydrogen bonding, influencing protein activity and biological pathways .
Antibacterial and Antifungal Properties:
Studies have demonstrated its antibacterial activity against both Gram-positive and Gram-negative strains, as well as antifungal properties. For instance, molecular docking studies have shown promising interactions with bacterial enzymes, suggesting potential as an antimicrobial agent .
Cytotoxicity:
In terms of cytotoxicity, preliminary findings indicate that this compound exhibits minimal toxicity towards normal human lung fibroblast cells compared to established chemotherapeutic agents like Doxorubicin. This selectivity may enhance its profile as a safer therapeutic agent .
The mechanism of action involves the interaction of this compound with specific molecular targets. The structural features allow for significant interactions that modulate various biological pathways. For example:
- Binding Affinity: The oxolane group contributes to increased binding affinity to target proteins.
- Hydrogen Bonding: The amine group facilitates essential hydrogen bonding interactions, enhancing the compound's efficacy .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 5-(Oxolan-2-yloxy)pyridin-3-amine | Similar structure with different oxolane positioning | Variations in biological activity due to structural changes |
| 5-(Trifluoromethyl)pyridin-2-ylamine | Contains a trifluoromethyl group instead of an oxolane | Different electronic properties affecting reactivity |
| 2-(2-Aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine | More complex structure with additional functional groups | Increased complexity may enhance selectivity for certain biological targets |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to similar compounds .
Case Studies and Research Findings
- Antimicrobial Efficacy: In a recent study evaluating various synthesized compounds for their antibacterial properties, this compound demonstrated significant activity against selected bacterial strains, indicating its potential role in developing new antimicrobial therapies .
- Molecular Dynamics Simulations: Molecular dynamics simulations have provided insights into the conformational changes and stability of this compound when interacting with target proteins. These studies are crucial for understanding the compound's mechanism of action and guiding future drug development efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
